4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
CAS No.: 1862787-06-1
Cat. No.: VC7254308
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1862787-06-1 |
---|---|
Molecular Formula | C11H12BrNO |
Molecular Weight | 254.127 |
IUPAC Name | 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one |
Standard InChI | InChI=1S/C11H12BrNO/c1-11(2)9(13-10(11)14)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14) |
Standard InChI Key | GOYFRJCGKBXHGA-UHFFFAOYSA-N |
SMILES | CC1(C(NC1=O)C2=CC=C(C=C2)Br)C |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Bonding
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (C₁₁H₁₂BrNO) features a strained azetidin-2-one ring, a four-membered lactam structure common to β-lactam antibiotics. The bromophenyl moiety occupies the 4-position of the azetidinone ring, while two methyl groups at the 3-position introduce steric bulk (Figure 1) . The SMILES notation (CC1(C(NC1=O)C2=CC=C(C=C2)Br)C) confirms the connectivity, with the lactam carbonyl at position 2 and bromine para to the phenyl-azetidinone junction .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂BrNO | |
Molecular Weight (g/mol) | 270.13 | |
InChI Key | GOYFRJCGKBXHGA-UHFFFAOYSA-N |
Table 2: Collision Cross-Section Predictions
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 254.01750 | 147.1 |
[M+Na]+ | 275.99944 | 147.4 |
[M-H]- | 252.00294 | 145.9 |
Synthetic Considerations and Challenges
Retrosynthetic Analysis
While no explicit synthesis protocols exist for this compound, analogous azetidinones are typically constructed via:
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Staudinger Cycloaddition: Ketene-imine [2+2] cycloadditions, though stereochemical control remains challenging.
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Ring-Closing Metathesis: For strained systems, though limited by catalyst compatibility with bromoarenes.
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Lactamization Strategies: Nucleophilic attack of β-amino alcohols on activated carbonyls, requiring careful protecting group management.
Purification and Stability
The bromophenyl group’s electron-withdrawing nature likely accelerates lactam ring hydrolysis under basic conditions, necessitating anhydrous handling. Chromatographic purification would exploit the compound’s moderate polarity (logP ~2.8 estimated), though recrystallization from ethanol/toluene mixtures may prove effective based on related systems .
Computational and Experimental Data Gaps
Unresolved Structural Features
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Crystal Structure: No single-crystal XRD data exists to confirm the lactam ring’s puckering geometry or dihedral angles.
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Tautomerism Potential: The enolizable α-hydrogen adjacent to the carbonyl could permit keto-enol tautomerism, impacting reactivity.
Spectroscopic Predictions
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IR Spectroscopy: A strong ν(C=O) stretch ~1750 cm⁻¹ expected for the strained lactam.
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NMR Signatures:
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¹H: Downfield-shifted H-2 proton (~4.3 ppm due to deshielding by the carbonyl)
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¹³C: Lactam carbonyl carbon ~170 ppm
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Industrial and Materials Science Applications
Catalytic Applications
As a ligand precursor, the tertiary amine could coordinate transition metals. Bromine’s leaving group capacity might enable metallacycle formation in cross-coupling reactions .
Future Research Directions
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Synthetic Method Development: Optimize enantioselective routes using chiral auxiliaries or asymmetric catalysis.
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ADMET Profiling: Predict absorption/distribution parameters via in silico models (e.g., SwissADME).
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Polymer Chemistry: Investigate thermal ring-opening polymerization kinetics.
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